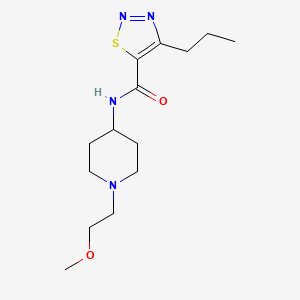
N-(1-(2-methoxyethyl)piperidin-4-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals . The presence of the thiadiazole group could potentially contribute to the compound’s biological activity.
Molecular Structure Analysis
The molecular structure of this compound would include a piperidine ring, which is a six-membered ring with one nitrogen atom. It would also have a thiadiazole ring, which is a five-membered ring with two nitrogen atoms and one sulfur atom. The methoxyethyl and propyl groups would be attached to these rings .Physical And Chemical Properties Analysis
Based on the components of this compound, it would likely be a solid at room temperature. The presence of the methoxyethyl group could make it somewhat soluble in organic solvents .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Synthesis Techniques and Antimicrobial Activity : A study by Patel, Agravat, and Shaikh (2011) detailed the synthesis of new pyridine derivatives, showcasing a method that could potentially be applied to the synthesis of compounds like N-(1-(2-methoxyethyl)piperidin-4-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide. They evaluated the antimicrobial activity of these synthesized compounds, which could suggest similar research applications for the compound (Patel, Agravat, & Shaikh, 2011).
Analgesic and Anti-inflammatory Properties : Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds derived from visnaginone and khellinone, evaluating their analgesic and anti-inflammatory properties. This approach highlights the potential for discovering new therapeutic agents through chemical synthesis, which could extend to the exploration of the analgesic and anti-inflammatory potential of this compound (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Pharmacological Profiles
Cannabinoid Receptor Antagonists : The structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists were explored by Lan et al. (1999). Such research underscores the potential pharmacological applications of structurally related compounds in modulating cannabinoid receptors, suggesting a possible area of investigation for this compound in neuroscience or pharmacology (Lan et al., 1999).
Innovative Therapeutic Agents
Novel Surfactants with Biological Activities : Abdelmajeid, Amine, and Hassan (2017) reported on the synthesis of novel scaffolds incorporating thiadiazolyl piperidine and other moieties, evaluating their antimicrobial activities. This work illustrates the versatility of incorporating piperidine into compounds for potential therapeutic applications, which could inform research on this compound as a novel agent with microbiological applications (Abdelmajeid, Amine, & Hassan, 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2S/c1-3-4-12-13(21-17-16-12)14(19)15-11-5-7-18(8-6-11)9-10-20-2/h11H,3-10H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBKHYKGHLPLOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2CCN(CC2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-5-fluoro-N-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2752300.png)
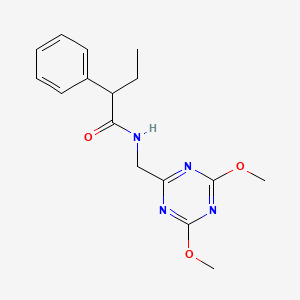
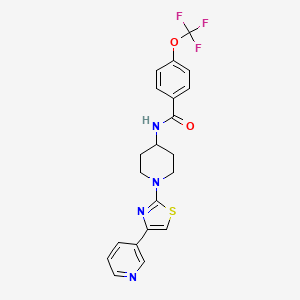
![[(3-Cyano-6-methylpyridin-2-yl)thio]acetic acid](/img/structure/B2752305.png)
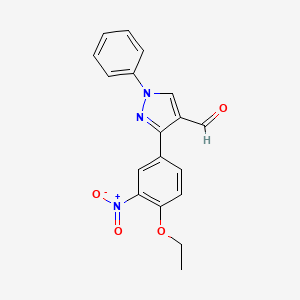
![1-[(2,4-difluorophenoxy)acetyl]-1H-indole-3-carbonitrile](/img/structure/B2752308.png)


![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(p-tolyl)acetamide](/img/structure/B2752315.png)
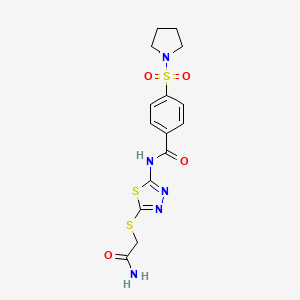
![N-(6-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2752317.png)

![4,4'-[(4-Chlorophenyl)methylene]dimorpholine](/img/structure/B2752319.png)